

An In-depth Technical Guide to the Chemical Structure of Acetobromocellobiose

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Compound of Interest		
Compound Name:	Acetobromocellobiose	
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This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **Acetobromocellobiose**. Known systematically as 2,3,6,2',3',4',6'-Hepta-O-acetyl- α -D-cellobiosyl bromide, this compound is a key synthetic intermediate in carbohydrate chemistry, particularly in the synthesis of glycosides and other complex carbohydrates for pharmaceutical and biochemical applications.

Chemical Structure and Properties

Acetobromocellobiose is a disaccharide derivative. It consists of two glucose units linked by a β -1,4-glycosidic bond, characteristic of cellobiose. The hydroxyl groups are fully protected as acetate esters, with the exception of the anomeric carbon of one glucose unit, which is substituted with a bromine atom. This anomeric bromide is highly reactive and serves as an effective glycosyl donor in various coupling reactions. The alpha (α) configuration at the anomeric carbon (C1) is typical for glycosyl bromides prepared under acidic conditions.

The structure is systematically named [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate.[1]

Visual Representation of the Chemical Structure:

Caption: 2D representation of **Acetobromocellobiose**.



Quantitative Physicochemical Data

A summary of the key quantitative data for **Acetobromocellobiose** is presented in the table below. This data is essential for reaction planning, characterization, and quality control.

Property	Value	Reference(s)
Molecular Formula	C26H35BrO17	[1][2][3]
Molecular Weight	699.45 g/mol	[1][2][3]
CAS Number	14227-66-8	[1]
Appearance	White to pale yellow crystalline solid	[4][5]
Melting Point	182 - 193 °C	[2][4]
Purity	≥95% - ≥98%	[5][6]
Solubility	Soluble in water, slightly soluble in ethanol	[3]

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and specific optical rotation are critical for full characterization. While vendor specifications confirm that the proton NMR conforms to the expected structure, specific, publicly available spectral data sets for this compound are not readily found. Researchers should acquire this data on their own material for verification.[5]

Experimental Protocols

The synthesis of **Acetobromocellobiose** is typically a two-step process starting from cellulose. The first step involves the acetolysis of cellulose to produce the stable precursor, α -cellobiose octaacetate. The second step is the conversion of this precursor to the target glycosyl bromide.

Synthesis of α -Cellobiose Octaacetate (Precursor)

This protocol is adapted from the well-established procedure in Organic Syntheses.[7]

Materials:



- Absorbent cotton (100 g)
- Acetic anhydride (400 mL)
- Concentrated sulfuric acid (36 mL)
- Methanol
- Chloroform
- Activated carbon (e.g., Norite)

Procedure:

- Preparation of Acetolysis Mixture: Cool 400 mL of acetic anhydride to -10 °C in a freezing mixture. While stirring constantly, add 36 mL of concentrated sulfuric acid at once. The temperature will rise to approximately 20 °C.
- Acetolysis of Cellulose: Remove the mixture from the cooling bath and immediately work 100
 g of absorbent cotton into the liquor using a heavy glass rod. The reaction is exothermic;
 maintain the temperature below 55 °C by intermittent cooling with running water.
- Incubation: Once the initial reaction subsides and the mixture is homogenous, stopper the container and place it in an oven at 35 °C for seven days. The solution will darken, and crystallization of α-cellobiose octaacetate should begin by the second day.
- Precipitation and Washing: After seven days, stir the semi-crystalline mass into a large volume of cold water (approx. 8 L). The precipitate will become more crystalline upon stirring for 1-2 hours. Collect the solid product by filtration on a Büchner funnel and wash thoroughly with cold water until the washings are free from acid.
- Purification:
 - Triturate the moist product with warm methanol (approx. 250 mL). Cool the mixture, collect the solid by filtration, wash with fresh methanol, and dry.
 - For higher purity, dissolve the product in chloroform (300 mL) and filter through a pad of activated carbon to decolorize the solution.



- Concentrate the chloroform filtrate under reduced pressure until crystallization begins.
 Redissolve the crystals by warming and then pour the solution into warm methanol (750 mL) to precipitate the purified α-cellobiose octaacetate as fine needles.
- Cool the mixture to 0 °C, collect the crystals, wash with cold methanol, and dry at 40 °C.

Synthesis of Acetobromocellobiose

This protocol is a representative procedure based on standard methods for converting peracetylated sugars to glycosyl bromides.[8][9][10]

Materials:

- α-Cellobiose octaacetate (1 equivalent)
- Hydrogen bromide solution (33% w/w in glacial acetic acid)
- Dichloromethane (anhydrous)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate
- Glacial acetic acid

Procedure:

- Dissolution: Dissolve α-cellobiose octaacetate in a minimal amount of anhydrous dichloromethane in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of hydrogen bromide in glacial acetic acid (approximately 2-3 equivalents of HBr) dropwise with stirring.
- Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. Monitor the progress of the
 reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically
 1-3 hours).



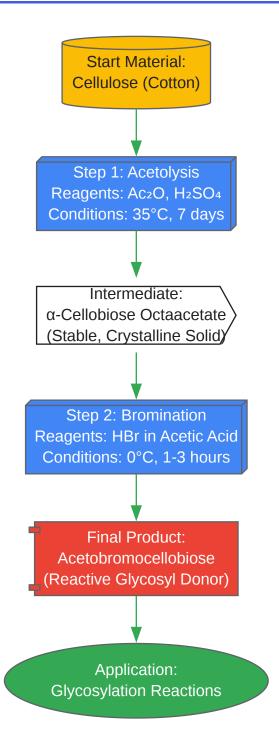
Work-up:

- Upon completion, dilute the reaction mixture with cold dichloromethane.
- Carefully pour the mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: CO₂ evolution will occur.
- Separate the organic layer. Wash the organic layer sequentially with cold saturated sodium bicarbonate solution and then with cold brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure at a
 low temperature (<30 °C) to yield the crude **Acetobromocellobiose**. The product is often
 used directly in subsequent glycosylation reactions without further purification due to its
 reactivity. If necessary, it can be recrystallized from a suitable solvent system like diethyl
 ether/hexane.

Logical and Experimental Workflows

The synthesis of **Acetobromocellobiose** is a sequential process that is critical for its use as a glycosyl donor. The workflow ensures the creation of a stable, storable precursor that can be converted to the reactive glycosyl bromide immediately before use.





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Caption: Synthetic workflow for Acetobromocellobiose.

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